molecular formula C13H13BrN2OS B2927325 2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine CAS No. 723249-01-2

2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine

Cat. No.: B2927325
CAS No.: 723249-01-2
M. Wt: 325.23 g/mol
InChI Key: KWJRSHZSULRJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZLN024 is a small-molecule compound known for its role as an allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy sensor in cells, regulating metabolic pathways to maintain energy homeostasis. ZLN024 has shown potential therapeutic benefits, particularly in the context of metabolic disorders such as type 2 diabetes mellitus and metabolic syndrome .

Scientific Research Applications

ZLN024 has been extensively studied for its potential therapeutic applications, particularly in the field of metabolic disorders. Some key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZLN024 involves the reaction of 2-bromo-4-methylphenol with 2-chloroethyl ethyl sulfide to form an intermediate, which is then reacted with 2-mercaptopyrimidine to yield ZLN024. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for ZLN024 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ZLN024 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the thiopyrimidine moiety. These reactions can be utilized to modify the compound for various research purposes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction conditions often involve heating under reflux.

    Oxidation and Reduction Reactions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives of ZLN024 with different functional groups, potentially altering its biological activity.

Mechanism of Action

Properties

IUPAC Name

2-[2-(2-bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-10-3-4-12(11(14)9-10)17-7-8-18-13-15-5-2-6-16-13/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJRSHZSULRJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723249-01-2
Record name 723249-01-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine
Reactant of Route 3
2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.